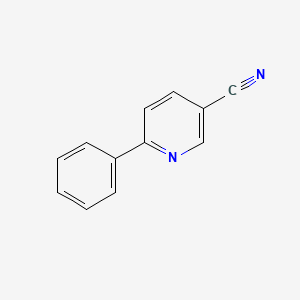

6-苯基烟腈

描述

6-Phenylnicotinonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Phenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

太阳能应用

- 染料敏化太阳能电池 (DSSC) 增强:Mazloum‐Ardakani 等人 (2018) 的研究合成了苯基烟腈的衍生物,以提高染料敏化太阳能电池的性能。研究发现,添加这种化合物增加了 DSSC 的开路电位和光转换效率,展示了其在提高太阳能电池性能方面的潜力 (Mazloum‐Ardakani 等人,2018)。

腐蚀抑制

- 低碳钢腐蚀抑制:Verma 等人 (2018) 研究了 2-氨基吡啶的衍生物,包括 6-苯基烟腈衍生物,作为酸性介质中低碳钢的缓蚀剂。研究报告称,这些化合物有效抑制了腐蚀,显示了在工业应用中的前景 (Verma 等人,2018)。

- 钢的防腐蚀性能:Singh 等人 (2016) 探讨了烟腈(包括 6-苯基烟腈衍生物)对盐酸中低碳钢的缓蚀作用。他们的研究结果表明显着的抑制效率,突出了这些化合物在防腐蚀应用中的潜力 (Singh 等人,2016)。

材料科学和合成

- 非线性光学材料研究:Eşme (2021) 对与 6-苯基烟腈相关的化合物进行了光谱研究,表明其作为非线性光学材料研究候选者的潜力。这项研究指出了该化合物在先进材料科学中的应用 (Eşme,2021)。

- 吡喃并吡唑的合成:Zolfigol 等人 (2013) 报道了使用异烟酸(与 6-苯基烟腈相关)作为生物有机催化剂合成吡喃并吡唑。这项工作突出了该化合物在促进合成新化合物的化学反应中的作用 (Zolfigol 等人,2013)。

抗癌研究

- 潜在的抗癌应用:Eşme (2021) 对 6-苯基烟腈衍生物的研究表明其作为抗癌剂的潜力。研究中进行的分子对接研究表明该化合物可能对癌细胞有效 (Eşme,2021)。

作用机制

安全和危害

6-Phenylnicotinonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to seek medical attention .

属性

IUPAC Name |

6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRYUVXCTNUGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503136 | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-54-8 | |

| Record name | 6-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

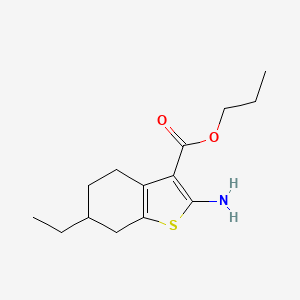

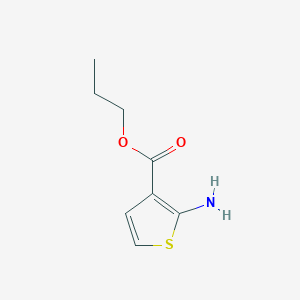

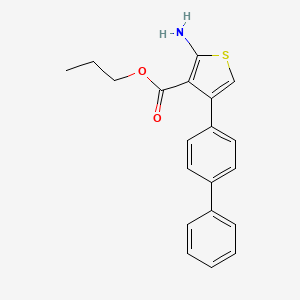

Feasible Synthetic Routes

Q1: What are the key structural features of 6-Phenylnicotinonitrile and how is it typically synthesized?

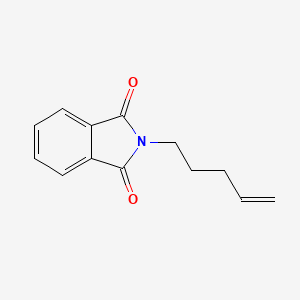

A1: 6-Phenylnicotinonitrile is characterized by a pyridine ring core with a phenyl group at the 6th position and a nitrile group at the 3rd position. The presence of these functional groups influences its reactivity and potential biological activity. A common synthetic strategy involves multi-component reactions (MCRs) using readily available starting materials like bromobenzaldehyde, malononitrile, and acetophenone in the presence of a catalyst. For instance, researchers successfully synthesized a series of alkynyl/alkenyl-substituted 6-Phenylnicotinonitrile derivatives via a one-pot MCR incorporating a palladium-catalyzed Sonogashira/Heck coupling step. [] This approach offers advantages such as shortened reaction times and simplified product isolation.

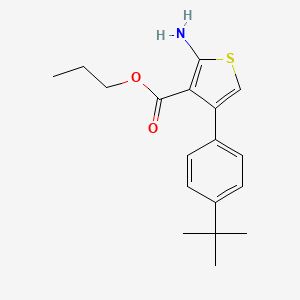

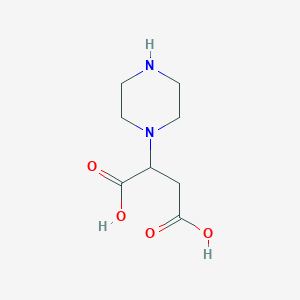

A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that even subtle modifications on the 6-Phenylnicotinonitrile core can significantly impact its biological activity. For example, introducing a piperazine ring with various substituents at the 2-position of 6-Phenylnicotinonitrile led to potent antifungal activity against cucumber downy mildew. Specifically, compound C8 (2-(4-(4-(tert-butyl) benzyl) piperazin-1-yl)-6-phenylnicotinonitrile) exhibited superior efficacy compared to commercial fungicides like azoxystrobin and flumorph. [] This highlights the potential of 6-Phenylnicotinonitrile derivatives as lead structures for developing novel antifungal agents.

Q2: Have any computational studies been conducted to understand the properties of 6-Phenylnicotinonitrile derivatives?

A3: Yes, computational chemistry methods have been employed to investigate the structural and electronic properties of 6-Phenylnicotinonitrile derivatives. In one study, researchers used Density Functional Theory (DFT) calculations to analyze the crystal structure and intermolecular interactions of 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile (ADPN). [] The calculations highlighted the significant role of dispersion forces in stabilizing the crystal structure and suggested that hydrogen bonding contributes to the dimerization process. This demonstrates the value of computational approaches in elucidating the physicochemical properties of these compounds.

Q3: Beyond biological activity, are there other potential applications for 6-Phenylnicotinonitrile derivatives?

A4: Research suggests that 6-Phenylnicotinonitrile derivatives can be employed as additives in material science applications. One study explored the use of 2-amino-4-(4-(methylamino)phenyl)-6-phenylnicotinonitrile for passivating the surface of titanium dioxide (TiO2) in dye-sensitized solar cells (DSSCs). [] The incorporation of this compound effectively retarded charge recombination processes, ultimately enhancing the performance of DSSCs. This highlights the potential of 6-Phenylnicotinonitrile derivatives in developing advanced materials for energy applications.

Q4: Are there any studies investigating the polymorphism of 6-Phenylnicotinonitrile derivatives?

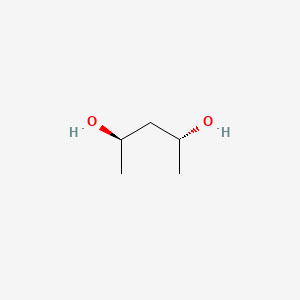

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms with distinct physicochemical properties, has been observed in 6-Phenylnicotinonitrile derivatives. Researchers conducted a comprehensive study on the polymorphic behavior of 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile. [] Using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and differential scanning calorimetry, they characterized two distinct polymorphs and examined their thermal stability and solubility profiles. Understanding polymorphic forms is crucial during drug development as it can influence crucial factors like bioavailability and stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)

![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)

![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)